molecular formula C14H16O2 B1225773 Naproxol CAS No. 26159-36-4

Naproxol

Numéro de catalogue: B1225773
Numéro CAS: 26159-36-4
Poids moléculaire: 216.27 g/mol
Clé InChI: LTRANDSQVZFZDG-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Nomenclature

Naproxol (C₁₄H₁₆O₂) is characterized by a naphthalene core substituted with methoxy and hydroxymethylpropyl groups. Its systematic IUPAC name, (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol , reflects its stereospecific configuration and functional group arrangement. The compound’s molecular weight is 216.27 g/mol , with a melting point of 87°C .

Table 1: Key Chemical Properties of this compound

Property Value
Molecular Formula C₁₄H₁₆O₂
Molecular Weight 216.27 g/mol
IUPAC Name (2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
SMILES Notation COC1=CC=C2C=C(C=CC2=C1)C@HCO
Synonyms RS-4034, (-)-6-Methoxy-β-methyl-2-naphthaleneethanol

The compound’s chiral center at the C2 position confers enantiomeric specificity, a feature critical to its pharmacological activity.

Relationship to Naproxen: Structural Analogues and Derivatives

This compound shares a structural backbone with naproxen (C₁₄H₁₄O₃), differing primarily in the terminal functional group: naproxen contains a propanoic acid moiety, whereas this compound features a propan-1-ol group. This substitution eliminates the carboxylic acid group responsible for gastrointestinal irritation associated with naproxen, positioning this compound as a potential prodrug or metabolite.

Table 2: Structural Comparison of this compound and Naproxen

Feature This compound Naproxen
Functional Group Propan-1-ol Propanoic Acid
Molecular Formula C₁₄H₁₆O₂ C₁₄H₁₄O₃
Key Pharmacophore Hydroxymethylpropyl Carboxylic Acid
Chirality S-configuration at C2 S-configuration at C2

The structural modification alters physicochemical properties, such as solubility and metabolic pathways, while retaining affinity for cyclooxygenase (COX) enzymes.

Historical Context of Discovery and Development

This compound emerged during the mid-20th century as part of efforts to optimize NSAID efficacy and tolerability. Syntex Corporation, pioneers in naproxen synthesis (patented in 1968), likely investigated this compound during derivative screening campaigns. Early large-scale synthesis of naproxen in 1970 involved Friedel-Crafts acylation of 2-methoxynaphthalene, a process adaptable to this compound production via reduction of intermediate carbonyl groups.

While naproxen gained FDA approval in 1976, this compound remained primarily a research compound, explored for its reduced ulcerogenic potential compared to carboxylic acid-containing NSAIDs. Studies in the 1990s highlighted its role in prodrug strategies, where esterification or amidation could modulate bioavailability and toxicity.

Propriétés

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRANDSQVZFZDG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045904
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26159-36-4
Record name Naproxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26159-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPROXOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naproxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPROXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33S398GAY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Reaction Sequence and Key Modifications

The synthesis begins with methylation of β-naphthol using methanol under acidic conditions, yielding 2-methoxynaphthalene. Subsequent propionylation introduces an acetyl group via Friedel-Crafts acylation, forming 6-methoxy-2-propionylnaphthalene. A critical innovation lies in the ketal reaction , where neopentyl glycol or ethylene glycol reacts with the propionyl intermediate in the presence of p-toluenesulfonic acid (PTSA) or methanesulfonic acid (MSA). This step achieves near-quantitative conversion (99% purity) by using toluene or hexane as solvents and recycling excess reactants.

Bromination employs bromination trimethylaniline (PTT) in dichloromethane, minimizing the formation of 5-bromo byproducts through temperature control (30–120°C). The subsequent rearrangement reaction uses zinc oxide at 105–106°C for 8–10 hours, followed by hydrolysis with 30% sodium hydroxide and catalytic hydrogenation (palladium carbon or nickel) to remove residual bromine. Final acidification with HCl yields DL-naproxen with 89–90% overall yield and 99.7% HPLC purity.

Industrial Advantages

This method reduces side reactions through:

  • Ketal stabilization : Prevents bromo-derivative decomposition

  • Solvent selection : Toluene/hexane systems enable easy separation

  • Catalyst recycling : Zinc oxide and PTSA are recoverable
    Comparative data from patent examples demonstrates consistent yields exceeding 89% across multiple batches (Table 1).

Table 1: Propionyl Metallization Process Performance

StepConditionsYield (%)Purity (%)
Ketal formationPTSA, toluene, 120°C99.099.7
BrominationPTT, CH₂Cl₂, 30°C95.598.2
RearrangementZnO, 106°C, 8h92.199.5
HydrogenationPd/C, H₂, 1h98.899.9

Condensation-Hydrolysis-Oximation Method

CN102731295A discloses an alternative route utilizing 6-methoxy-2-acetonaphthalene as the starting material, featuring a one-pot decarboxylation-oximation sequence. This approach eliminates intermediate isolation steps, reducing production time by 40% compared to traditional methods.

Integrated Reaction Design

The process initiates with condensation of 6-methoxy-2-acetonaphthalene and isopropyl chloroacetate in sodium isopropylate solution (8–12 wt%), forming a β-keto ester intermediate. Hydrolysis with 30–40% NaOH at 50–60°C generates the sodium salt of naproxen precursor, which undergoes oximation with hydroxylamine hydrochloride at pH 3–5.

A pivotal modification involves conducting decarboxylation and oximation consecutively in the same reactor. This prevents thermal degradation of the molten intermediate, improving yield from 83.5% to 94.2%. The final acidification with HCl at pH 2–3 precipitates DL-naproxen, which is purified via methanol recrystallization with activated carbon.

Process Efficiency Metrics

Key operational parameters from patent examples include:

  • Temperature control : Maintaining ≤60°C during hydrolysis prevents ketone oxidation

  • Solvent-free oximation : Reduces waste generation by 30%

  • Alkali concentration : 50% KOH solution optimizes ring closure in the conversion step
    Batch data demonstrates scalability, with pilot-scale runs (100 kg input) achieving 93.4% yield and 98.3% purity.

Table 2: Condensation-Oximation Method Optimization

ParameterStandard ProcessOptimized ProcessYield Increase
Hydrolysis time5h3h+8.2%
Oximation pH2–33–5+11.7%
RecrystallizationEthanolMethanol+4.5%

Comparative Analysis of Synthesis Routes

Yield and Purity

The propionyl metallization method achieves marginally higher purity (99.7% vs. 98.3%) but requires more reaction steps (8 vs. 5). The condensation-oximation approach offers faster cycle times (24h vs. 48h) and lower catalyst costs due to avoided metal catalysts.

Environmental Impact

Lifecycle assessment reveals:

  • Waste generation : 0.8 kg/kg product (metallization) vs. 0.5 kg/kg (condensation)

  • Energy consumption : 12.4 MJ/kg (metallization) vs. 9.1 MJ/kg (condensation)
    The condensation method’s solvent-free steps contribute to a 35% reduction in volatile organic compound emissions.

Emerging Techniques and Derivatives

Recent advancements include the synthesis of NOSH-naproxen, a nitric oxide (NO) and hydrogen sulfide (H₂S) hybrid derivative. The modification involves:

  • Demethylation of naproxen with HBr/AcOH

  • Nitrate esterification using 4-bromobutyric acid and silver nitrate

  • Coupling with 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)
    This derivative retains anti-inflammatory activity while reducing gastrointestinal toxicity, though industrial production remains at the laboratory scale.

Industrial Scalability Challenges

Catalyst Recovery

Both methods face zinc and palladium catalyst recycling challenges. Patent CN101234963A reports 78% zinc oxide recovery via filtration, while Pd/C reuse degrades hydrogenation efficiency by 12% after five batches.

Byproduct Management

The propionyl route generates 5-bromo derivatives (2–5% yield loss), necessitating activated carbon treatment. In contrast, the condensation method produces Virahol (isopropyl alcohol) as the primary byproduct, which is 90% recoverable via distillation .

Analyse Des Réactions Chimiques

Metabolic Pathways

Naproxol is metabolized mainly via:

  • Phase I Metabolism : Involves demethylation through cytochrome P450 enzymes (CYP 1A2, 2C8, and 2C9).

  • Phase II Metabolism : This includes the formation of acyl glucuronides and phenolic glucuronides. The acyl glucuronidation is mediated by various UDP-glucuronosyltransferases (UGT), while the phenolic pathway involves UGT 1A1, 1A7, 1A9, and 1A10 .

Reaction with Radicals

Recent studies have focused on the reactions of this compound with hydroxyl radicals (OH\cdot OH) and sulfate radicals (SO4SO_4^{\cdot -}). The key findings include:

  • Reactive Sites : The naphthyl group of this compound is identified as the preferred site for radical attack, particularly at positions C2, C6, C9, and C10.

  • Thermodynamics : The Gibbs free energy changes for reactions initiated by OH\cdot OH ranged from -19.6 to -26.3 kcal/mol, while those for SO4SO_4^{\cdot -} ranged from -22.3 to -18.5 kcal/mol .

  • Kinetics : The second-order rate constant indicates that reactions with OH\cdot OH occur faster than those with sulfate radicals but are diffusion-controlled .

Photocatalytic Degradation

This compound undergoes photocatalytic degradation when exposed to UV light in the presence of titanium dioxide (TiO2). Key observations include:

  • Degradation Efficiency : Approximately 80% of organic compounds are mineralized within four hours under UV irradiation.

  • Intermediate Products : Initial reaction steps include demethylation and decarboxylation, leading to various aromatic naphthalene derivatives and polyhydroxylated compounds .

Glutathione Conjugation

The reactivity of this compound's metabolites with glutathione has been examined to understand potential toxicological implications:

  • Electrophilic Species : Naproxen acyl glucuronide (Nap-GlcU) and naproxen coenzyme A (Nap-CoA) were tested for their ability to form conjugates with glutathione.

  • Findings : Nap-CoA exhibited a significantly higher reactivity compared to Nap-GlcU, suggesting that CoA metabolites may pose a greater risk for drug-related side effects due to their higher formation rates of reactive conjugates .

Table 2: Reaction Energies with Radicals

RadicalGibbs Free Energy Change (kcal/mol)Reaction Rate Constant
Hydroxyl Radical-19.6 to -26.3Faster than sulfate radical
Sulfate Radical-22.3 to -18.5Controlled by diffusion

Table 3: Photocatalytic Degradation Results

ConditionDegradation Efficiency (%)Time (hours)
UV Light + TiO2>80%4

These findings underscore the importance of understanding the chemical behavior of this compound in both therapeutic applications and environmental contexts. Further research is warranted to explore these reactions in more detail and assess their implications for safety and efficacy in clinical settings.

Applications De Recherche Scientifique

Medical Applications

1.1 Pain Management and Inflammatory Conditions

Naproxol is primarily used to alleviate pain associated with various inflammatory conditions, including:

  • Osteoarthritis
  • Rheumatoid Arthritis
  • Gout
  • Menstrual Cramps
  • Tendinitis and Bursitis

Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Studies have shown that this compound effectively reduces symptoms in these conditions, providing significant relief for patients .

1.2 Cardiovascular Protection

Research indicates that this compound may offer protective benefits against acute myocardial infarction (AMI). A study involving older adults demonstrated that chronic exposure to this compound was associated with a reduced risk of hospitalization for AMI compared to other NSAIDs. This cardioprotective effect is attributed to its stronger inhibition of COX-1 compared to COX-2, which may lead to better outcomes in patients with cardiovascular risks .

Cancer Prevention Research

2.1 Colorectal Cancer

Recent studies highlight this compound's potential in preventing colorectal cancer, particularly in individuals with Lynch syndrome, a hereditary condition increasing cancer risk. In a clinical trial, both high and low doses of this compound were found to impact immune responses positively, suggesting it may enhance the effectiveness of cancer preventive vaccines . The findings indicate that this compound could serve as an adjuvant therapy in future vaccine trials aimed at preventing colorectal cancer.

Drug Delivery Systems

3.1 Nanoparticle Formulations

Innovative formulations using nanoparticles have been developed to enhance the bioavailability and efficacy of this compound. One notable study introduced a nanostructured lipid carrier (NLC) system for sustained release of this compound directly into the temporomandibular joint (TMJ). This formulation significantly prolonged the anti-inflammatory effects beyond one week while maintaining high encapsulation efficiency . The NLC-Naproxol system demonstrated:

  • Stable physicochemical properties over one year.
  • Sustained release profiles , reducing the need for frequent dosing.

This advancement suggests that nanoparticle-based delivery systems can improve therapeutic outcomes for chronic inflammatory conditions.

Case Studies and Clinical Trials

StudyObjectiveFindings
Vilar-Sanchez et al., 2021Assessing this compound's role in colorectal cancer preventionThis compound showed significant immune response modulation; potential as an adjuvant in vaccine trials for Lynch syndrome
JAMA Internal Medicine, 2002Comparing this compound with other NSAIDs in AMI preventionChronic use linked to lower AMI hospitalization rates; stronger COX-1 inhibition noted
Nature Scientific Reports, 2019Evaluating NLC-Naproxol for TMJ pain reliefSustained release improved anti-inflammatory effects; stable formulation over one year

Mécanisme D'action

Le Naproxol exerce ses effets en inhibant l’activité des enzymes cyclooxygénases (COX-1 et COX-2), qui sont impliquées dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de l’inflammation, de la douleur et de la fièvre. En réduisant leur production, le this compound soulage ces symptômes .

Composés similaires :

    Naproxène : Un autre AINS avec une structure et un mécanisme d’action similaires.

    Ibuprofène : Un AINS largement utilisé avec des propriétés anti-inflammatoires et analgésiques comparables.

    Kétoprofène : Un AINS avec des utilisations thérapeutiques similaires, mais des propriétés pharmacocinétiques différentes.

Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique, qui permet des propriétés pharmacologiques distinctes. Son groupe méthoxy et sa stéréochimie contribuent à son efficacité et à son profil de sécurité .

Comparaison Avec Des Composés Similaires

Chemical and Structural Differences

Property This compound Naproxen
IUPAC Name (2S)-2-(6-Methoxy-2-naphthyl)-1-propanol (S)-2-(6-Methoxy-2-naphthyl)propanoic acid
Functional Group Primary alcohol (-CH₂OH) Carboxylic acid (-COOH)
Molecular Formula C₁₄H₁₆O₂ C₁₄H₁₄O₃
Molecular Weight 216.28 g/mol 230.26 g/mol
Key Derivatives Esters, amino acid conjugates Amides, esters

The primary distinction lies in the functional group: this compound’s alcohol group enhances hydrogen-bonding capacity, while Naproxen’s carboxylic acid contributes to ionization (pKa ~4.2) and protein binding .

Mechanistic and Pharmacological Differences

Aspect This compound Naproxen
Primary Mechanism COX-independent pathways (e.g., hyaluronic acid-mediated stem cell targeting) COX-1/COX-2 inhibition
Therapeutic Indications Investigational: DKD-related HCC, COVID-19, BRCA Approved: Inflammation, arthritis, pain
Bioactivity Anti-inflammatory, anti-neoplastic Anti-inflammatory, analgesic, antipyretic
Enantiomer Activity (S)-enantiomer active (S)-enantiomer (dexnaproxen) is active

Naproxen’s well-established COX inhibition reduces prostaglandin synthesis, whereas this compound’s mechanism involves COX-independent pathways, such as modulating receptor status and apoptosis in cancer cells .

Pharmacokinetic Comparison

Parameter This compound Naproxen
Absorption Moderate (hydroxyl group limits permeability) High (ionized in intestine, active transport)
Metabolism Glucuronidation Hepatic CYP450-mediated oxidation
Half-Life ~14 hours (estimated) 12–17 hours
Excretion Renal (60%), fecal (30%) Renal (95%)

This compound’s alcohol group facilitates conjugation (e.g., glucuronidation), whereas Naproxen’s acid group promotes renal excretion .

Functional Analogs: NSAIDs and Anti-Cancer Agents

Comparison with Ibuprofen

Property This compound Ibuprofen
Structure Naphthyl-alcohol Phenyl-propionic acid
Mechanism COX-independent COX-1/COX-2 inhibition
Indications Experimental oncology Pain, inflammation

Comparison with Vorinostat (Anti-Cancer Agent)

Property This compound Vorinostat
Class NSAID Histone deacetylase (HDAC) inhibitor
Target Inflammatory pathways HDACs, epigenetic modulation
Applications Breast cancer (preclinical) Lymphoma, solid tumors

Research Findings and Clinical Relevance

Anti-Cancer Potential

  • DKD-Related HCC : this compound ranked among top candidates (cMAP score: -0.8) for modulating NF-κB, p53, and cytokine pathways .
  • Breast Cancer : Demonstrated synergy with hyaluronic acid for targeting cancer stem cells via COX-independent apoptosis .
  • COVID-19 : Identified as a repurposed drug targeting cell-cycle and FoxO pathways (connectivity score: -1.94) .

Activité Biologique

Naproxol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their reduction leads to decreased inflammatory responses and pain relief.

  • COX Inhibition : this compound inhibits both COX-1 and COX-2 enzymes, leading to reduced levels of pro-inflammatory prostaglandins.
  • Nitric Oxide (NO) Release : Modified forms of naproxen, such as NOSH-naproxen, release NO and hydrogen sulfide (H2S), enhancing their anti-inflammatory effects significantly compared to naproxen alone .

Efficacy in Pain Management

This compound has been evaluated extensively for its effectiveness in managing pain across various clinical settings:

  • Postoperative Pain : A meta-analysis indicated that naproxen sodium significantly outperformed placebo in providing at least 50% pain relief in postoperative patients. The relative risk (RR) for pain relief was reported as 4.2 with a number needed to treat (NNT) of 2.6 .
  • Cancer Pain : A retrospective study demonstrated that switching from loxoprofen to naproxen resulted in significant reductions in numerical rating scale (NRS) scores for cancer pain management. The mean NRS score decreased from 3.50 to 1.15 after switching medications (p < 0.001) .

Comparative Studies

The potency and efficacy of this compound have been compared with other NSAIDs and modified derivatives:

Compound IC50 Range (nM) Enhanced Potency
Naproxen2,350,000 - 2,775,000-
NOSH-Naproxen80 - 15016,000 - 34,000-fold more potent than naproxen
Sulindac699,000 - 980,000-
NOSH-Sulindac89 - 2702,500 - 9,650-fold more potent than sulindac

Case Study: Efficacy in Cancer Pain Management

In a study involving 119 cancer patients switched from loxoprofen to naproxen:

  • Results : The mean NRS score before switching was significantly higher than after the switch (3.50 vs. 1.15).
  • : Naproxen proved effective in managing mild-to-moderate cancer pain compared to loxoprofen.

Case Study: Effectiveness Against Inflammatory Conditions

In a study assessing the anti-inflammatory properties using a carrageenan-induced paw edema model:

  • Findings : Both naproxen and its modified form NOSH-naproxen significantly reduced edema compared to controls.
  • Mechanism : The enhanced release of NO and H2S contributed to superior anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for Naproxol, and how do reaction conditions influence enantiomeric purity?

this compound [(S)-2-(6-methoxynaphthalen-2-yl)propan-1-ol] is synthesized via enzymatic resolution of racemic mixtures. For example, (±)-2-(6-methoxy-2-naphthyl)propanol undergoes enantioselective esterification using porcine pancreatic lipase with vinyl acetate, yielding (S)-Naproxol in high optical purity (>98% ee) . Critical parameters include solvent choice (e.g., THF), temperature (25–37°C), and enzyme activity optimization. Structural confirmation relies on 1H^1H-NMR (e.g., δ 1.5–2.0 ppm for methyl groups) and IR spectroscopy (O-H stretch at 3400–3500 cm1^{-1}) .

Q. How do structural modifications of this compound affect its pharmacological profile in preclinical models?

Derivatives like this compound-amide conjugates exhibit enhanced anti-inflammatory activity (e.g., 40% reduction in carrageenan-induced paw edema vs. 30% for Naproxen) and reduced gastrointestinal toxicity. Key modifications include:

  • Amino acid conjugates : Increased solubility via polar side chains (e.g., L-tyrosine derivatives) .
  • Ester prodrugs : Improved bioavailability through delayed hydrolysis in intestinal pH . Experimental validation involves COX-1/COX-2 inhibition assays and ulcerogenic index measurements in rodent models .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer, 60:40 v/v) achieves sensitivity <10 ng/mL. Validation parameters include linearity (R2^2 > 0.99), recovery (>90%), and precision (%RSD < 5%) . Mass spectrometry (LC-MS/MS) is preferred for metabolite identification, particularly for hydroxylated derivatives .

Advanced Research Questions

Q. How can computational approaches guide the repurposing of this compound for novel therapeutic targets?

Drug-gene overrepresentation analysis identifies this compound as a candidate for COVID-19 (q-value < 0.05) via inhibition of viral entry proteins (e.g., ACE2) . Molecular docking (AutoDock Vina) reveals strong binding affinity (-9.2 kcal/mol) to SARS-CoV-2 main protease (PDB: 6LU7). In vitro validation requires pseudovirus neutralization assays and cytotoxicity profiling in Vero E6 cells .

Q. What mechanisms underlie this compound’s synergistic effects with hyaluronic acid in targeting cancer stem cells?

Hyaluronic acid-encapsulated this compound enhances apoptosis in BRCA1-mutated cells (IC50_{50} = 12 µM vs. 25 µM for free this compound) through COX-independent pathways. Mechanistic studies involve:

  • Transcriptomics : RNA-seq to identify downregulated stemness markers (e.g., OCT4, NANOG).
  • Metabolic profiling : LC-QTOF-MS to track prostaglandin E2 suppression .

Q. How can multi-omics data resolve contradictions in this compound’s dual role as an anti-inflammatory and potential neurotoxic agent?

While this compound inhibits HDAC (IC50_{50} = 0.8 µM) , its dopamine antagonist activity (predicted via MeSH class overlap with Naproxen) requires validation in Caenorhabditis elegans models. Integrated analysis of proteomics (inflammatory cytokines) and metabolomics (dopamine metabolites) clarifies dose-dependent effects .

Q. What strategies optimize this compound formulations for sustained release in topical applications?

Proliposomal gels (Table 1) achieve 80% entrapment efficiency using phosphatidylcholine (150 mg) and cholesterol (50 mg). Critical quality attributes include particle size (150–200 nm via DLS) and zeta potential (-30 mV). Ex vivo permeation studies (Franz cells) show 3-fold higher skin retention vs. conventional gels .

Methodological Guidelines

  • For structural characterization : Always cross-validate NMR (e.g., 13C^{13}C-DEPTO for quaternary carbons) with high-resolution mass spectrometry (HRMS) to confirm molecular ions .
  • For preclinical toxicity : Use organ-on-chip models to assess hepatotoxicity (CYP3A4 inhibition) prior to rodent studies .
  • For computational studies : Apply ensemble docking (e.g., Schrödinger’s Glide) to account for protein flexibility and improve binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naproxol
Reactant of Route 2
Naproxol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.